N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Description
The compound N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a 1,3,4-oxadiazole derivative characterized by:
- A 1,3,4-oxadiazole core substituted at position 5 with a 4-bromophenyl group.
- A benzamide moiety at position 2 of the oxadiazole, with a 4-[(2-methylpiperidin-1-yl)sulfonyl] substituent on the benzene ring.
The 4-bromophenyl group introduces halogen-mediated hydrophobic interactions, while the 2-methylpiperidinylsulfonyl moiety may enhance solubility and binding specificity compared to bulkier substituents.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O4S/c1-14-4-2-3-13-26(14)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12,14H,2-4,13H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSVKKHSQZYXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Oxadiazole Ring : Known for its role in various biological activities.
- Bromophenyl Group : Enhances the lipophilicity and biological interaction.
- Piperidine Moiety : Associated with various pharmacological effects.
The molecular formula for this compound is with a molecular weight of approximately 424.36 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those related to inflammation and cancer progression.
- Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmitter systems and cellular signaling pathways.
Biological Activities
Research indicates that compounds with oxadiazole structures often exhibit a range of biological activities, including:
Anticancer Activity
A study evaluated the anticancer properties of various oxadiazole derivatives, including the compound . The results demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells), with mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives similar to this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
-
Synthesis and Structure Activity Relationship (SAR) :
- The synthesis involves multi-step reactions starting from hydrazine derivatives and carboxylic acids.
- Variations in substituents significantly affect biological activity; for instance, the presence of bromine enhances antimicrobial properties while piperidine contributes to neuroprotective effects .
- In Vivo Studies :
- Potential for Drug Development :
Comparison with Similar Compounds
Structural Features
The target compound shares a common 1,3,4-oxadiazole-benzamide scaffold with several analogs. Key structural variations and their implications are summarized below:
Table 1: Structural Comparison
Key Observations :
- Halogen vs. Ether/Heteroaromatic Substituents : The 4-bromophenyl group (target compound) may enhance halogen bonding and lipophilicity compared to LMM5 (methoxy) or LMM11 (furan) .
- Sulfonyl Group Variations : The 2-methylpiperidinylsulfonyl group (target) offers a balance between solubility and steric bulk, unlike the bulky cyclohexyl(ethyl)sulfamoyl (LMM11) or smaller pyrrolidinylsulfonyl () .
Key Insights :
- LMM5 and LMM11 exhibit antifungal activity via thioredoxin reductase inhibition, with LMM5 showing higher potency (lower MIC) . The 4-methoxyphenylmethyl group in LMM5 may optimize target binding compared to the furan in LMM11.
- The target compound’s 4-bromophenyl group could improve enzyme binding through halogen interactions, while the 2-methylpiperidinylsulfonyl may enhance cell permeability relative to bulkier groups .
Physicochemical and Pharmacokinetic Properties
Table 3: Computed Properties (Representative Examples)
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~531.4 g/mol | 3.8 | 1 | 8 |
| LMM5 | ~535.5 g/mol | 4.2 | 1 | 9 |
| Compound | ~484.5 g/mol | 3.1 | 1 | 10 |
Implications :
- The target compound’s logP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
